Aglycon-Dependent Reactivity Ranking: S-Ethyl Outperforms S-Methyl and S-Phenyl in Perbenzoylated Thioglycoside Series
In a direct competitive glycosylation study using methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside as acceptor and DMTST as promoter, the perbenzoylated S-ethyl thioglucoside (the target compound) was found to be twice as reactive as the corresponding S-methyl donor, while the S-phenyl donor was even less reactive. The cyclohexyl thioglycoside was approximately three times more reactive than the S-ethyl donor [1]. This quantifies the precise aglycon reactivity order: SCy (3×) > SEt (1×) > SMe (0.5×) > SPh (<0.5×) [1].
| Evidence Dimension | Relative glycosylation reactivity under competitive conditions |
|---|---|
| Target Compound Data | Perbenzoylated S-ethyl thioglucoside: relative reactivity = 1.0 (reference) |
| Comparator Or Baseline | S-Methyl analog: relative reactivity ≈ 0.5; S-Phenyl analog: relative reactivity < 0.5 (less reactive than S-methyl); S-Cyclohexyl analog: relative reactivity ≈ 3.0 |
| Quantified Difference | SEt/SMe = 2:1; SCy/SEt = 3:1; SEt > SPh (exact ratio not quantified, SPh less reactive than SMe) |
| Conditions | Acceptor: methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside; promoter: DMTST; all donors perbenzoylated |
Why This Matters
The 2-fold reactivity advantage over S-methyl and clear superiority over S-phenyl enable the S-ethyl donor to serve as the selectively activatable component in orthogonal glycosylation schemes where S-phenyl donors remain inert, directly impacting procurement decisions for one-pot oligosaccharide synthesis.
- [1] Lahmann M, Oscarson S. Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Can J Chem. 2002;80(8):889-893. doi:10.1139/v02-122 View Source
